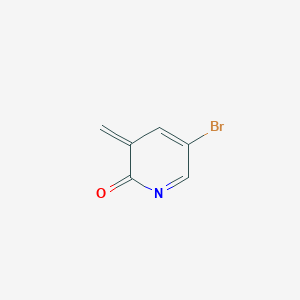

5-Bromo-3-methylidenepyridin-2-one

Description

5-Bromo-3-methylidenepyridin-2-one is a brominated pyridin-2-one derivative characterized by a bromine atom at position 5 and a methylidene group at position 3 of the pyridin-2-one ring. Pyridin-2-one scaffolds are pivotal in medicinal chemistry due to their role as bioisosteres for amide bonds, enhancing metabolic stability and bioavailability . The bromine atom at position 5 enhances electrophilicity, making the compound a versatile intermediate in cross-coupling reactions for drug synthesis .

Properties

Molecular Formula |

C6H4BrNO |

|---|---|

Molecular Weight |

186.01 g/mol |

IUPAC Name |

5-bromo-3-methylidenepyridin-2-one |

InChI |

InChI=1S/C6H4BrNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H2 |

InChI Key |

YWXRYOILHGZPIN-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=C(C=NC1=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylidenepyridin-2-one can be achieved through several methods. One common approach involves the bromination of 3-methylpyridin-2-one using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions and yields the desired brominated product .

Industrial Production Methods

For industrial-scale production, the synthesis of 5-Bromo-3-methylidenepyridin-2-one can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including esterification, reduction, and bromination to yield the final product . This method is advantageous due to its high yield and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylidenepyridin-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methylidene group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The pyridinone ring can be reduced to form dihydropyridinone derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include azido or thiol-substituted pyridinones.

Oxidation Reactions: Products include carbonyl-containing pyridinones.

Reduction Reactions: Products include dihydropyridinone derivatives.

Scientific Research Applications

5-Bromo-3-methylidenepyridin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: It is used in the development of advanced materials, including liquid crystals and organic semiconductors

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylidenepyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-3-methoxypyridin-2(1H)-one (CAS 1189757-62-7)

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one (CAS 1227502-35-3)

5-Bromo-3-methylpyridin-2(1H)-one (CAS 89488-30-2)

- Molecular Formula: C₆H₆BrNO

- Similarity Score : 0.66 (compared to parent pyridin-2-one) .

- Role : A precursor in Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups .

Substituent Variations at Position 2

5-Bromo-2-methoxypyridin-3-amine

5-Bromo-2-hydroxypyridine

- Molecular Formula: C₅H₄BrNO

- Key Property : The hydroxyl group allows for tautomerization, influencing acidity (pKa ~8.5) and metal coordination .

Data Tables

Table 1. Structural and Physical Properties of Selected Compounds

Research Findings

- Synthetic Utility: Bromine at position 5 facilitates palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) to generate biaryl or amino-substituted derivatives, critical in drug discovery .

- Solubility Trends : Hydroxymethyl and methoxy groups at position 3 improve aqueous solubility, whereas methylidene groups may enhance lipophilicity for blood-brain barrier penetration .

- Safety Considerations: Brominated pyridinones require careful handling; inhalation may cause respiratory irritation, necessitating use of fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.